molecular formula C7H8N2O3S B011497 N-Thiazol-2-yl-succinamic acid CAS No. 19692-00-3

N-Thiazol-2-yl-succinamic acid

Cat. No.: B011497
CAS No.: 19692-00-3
M. Wt: 200.22 g/mol
InChI Key: SVMGZMBKMJRZLI-UHFFFAOYSA-N
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Description

N-Thiazol-2-yl-succinamic acid is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Thiazol-2-yl-succinamic acid typically involves the reaction of thiazole derivatives with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Thiazol-2-yl-succinamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

N-Thiazol-2-yl-succinamic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-Thiazol-2-yl-succinamic acid is unique due to its versatile chemical reactivity and wide range of applications. Unlike some similar compounds, it can undergo multiple types of chemical reactions, making it a valuable intermediate in various synthetic pathways .

Biological Activity

N-Thiazol-2-yl-succinamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a thiazole derivative characterized by a thiazole ring attached to a succinamic acid moiety. Its chemical structure can be represented as follows:

C7H8N2O3S\text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}

The compound is known for its moderate solubility in organic solvents, which facilitates its use in various biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Studies have demonstrated its effectiveness against various fungi, including Candida species. The compound appears to inhibit fungal growth by targeting specific metabolic pathways essential for fungal survival.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those critical for cell wall synthesis in bacteria and ergosterol synthesis in fungi.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.

Study on Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54918.0

The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in microbial resistance and cancer progression. These studies indicate that the compound binds effectively to active sites of key enzymes, supporting its role as a potential therapeutic agent.

Properties

IUPAC Name

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMGZMBKMJRZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292202
Record name N-Thiazol-2-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19692-00-3
Record name 19692-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Thiazol-2-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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